molecular formula C5H2BrClFNO B1383941 5-Bromo-2-chloro-3-fluoropyridin-4-ol CAS No. 2090368-58-2

5-Bromo-2-chloro-3-fluoropyridin-4-ol

Cat. No.: B1383941
CAS No.: 2090368-58-2
M. Wt: 226.43 g/mol
InChI Key: LWZQJHKYQGSNKF-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-fluoropyridin-4-ol is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyridine ring, along with a hydroxyl group at the fourth position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-fluoropyridin-4-ol typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the halogenation of pyridine derivatives using reagents such as bromine, chlorine, and fluorine sources under controlled conditions. For example, the fluorination of pyridine can be achieved using reagents like cesium fluoride or complex aluminum fluoride and copper fluoride mixtures at elevated temperatures . The bromination and chlorination steps can be carried out using bromine and chlorine sources, respectively, under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve efficient production. The use of catalysts and specific reaction conditions can further enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-fluoropyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding ketones and alcohols.

Scientific Research Applications

5-Bromo-2-chloro-3-fluoropyridin-4-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-fluoropyridin-4-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity towards these targets. The hydroxyl group can also participate in hydrogen bonding interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluoropyridine: Similar in structure but lacks the chlorine and hydroxyl groups.

    2-Chloro-3-fluoropyridine: Lacks the bromine and hydroxyl groups.

    3-Fluoro-4-hydroxypyridine: Lacks the bromine and chlorine atoms.

Uniqueness

5-Bromo-2-chloro-3-fluoropyridin-4-ol is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) along with a hydroxyl group. This combination imparts distinct reactivity and properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-bromo-2-chloro-3-fluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFNO/c6-2-1-9-5(7)3(8)4(2)10/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZQJHKYQGSNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=C(N1)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-chloro-3-fluoropyridin-4-ol
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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